

Application Notes and Protocols for Photoregulin 3

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Compound of Interest

Compound Name: Photoregulin 3

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Abstract

Photoregulin 3 (PR3) is a small molecule modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in retinal photoreceptor development and function. By reducing the expression of rod-specific genes, PR3 has demonstrated significant potential in preclinical models for slowing retinal degeneration in diseases such as retinitis pigmentosa. These application notes provide a comprehensive overview of the synthesis, purification, and biological application of **Photoregulin 3**, including proposed protocols and a summary of its known biological activity.

Chemical and Biological Data

Parameter	Value	Reference
IUPAC Name	N-(3-ethoxyphenyl)-4-(pyridin-4-yl)quinazolin-2-amine	-
Molecular Formula	C ₂₁ H ₁₈ N ₄ O	-
Biological Target	Nuclear receptor subfamily 2 group E member 3 (Nr2e3)	[1]
Mechanism of Action	Putative modulator of Nr2e3, leading to decreased expression of rod-specific genes.	[2]
IC ₅₀	0.07 μ M (in a luciferase-based assay for disruption of the Nr2e3-NCoR dimer complex)	[3]
Binding Affinity (K _d)	Estimated 67 μ M (for direct interaction with Nr2e3 via Isothermal Titration Calorimetry)	[3]

Proposed Synthesis and Purification Protocol

While the definitive, step-by-step synthesis and purification protocol for **Photoregulin 3** has not been publicly disclosed, a plausible synthetic route can be proposed based on established quinazoline synthesis methodologies. The following is a generalized protocol for the laboratory-scale synthesis of N-(3-ethoxyphenyl)-4-(pyridin-4-yl)quinazolin-2-amine.

Proposed Synthesis of Photoregulin 3

The synthesis of **Photoregulin 3** can be envisioned as a two-step process starting from 2-amino-N-(3-ethoxyphenyl)benzamide and isonicotinaldehyde.

Step 1: Synthesis of the Quinazolinone Core

- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-N-(3-ethoxyphenyl)benzamide in a suitable solvent such as ethanol.

- **Addition of Reagents:** Add an equimolar amount of isonicotinaldehyde to the solution.
- **Cyclization:** The cyclization to the quinazolinone core can be achieved under various conditions, often with a catalyst and/or heat. A common method involves refluxing the mixture in the presence of an oxidizing agent like potassium permanganate or under acidic conditions.
- **Work-up and Isolation:** After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, washed with water, and dried.

Step 2: Amination of the Quinazolinone

- **Chlorination:** The quinazolinone intermediate is first chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a 2-chloroquinazoline intermediate. This reaction is usually performed under reflux.
- **Nucleophilic Substitution:** The 2-chloroquinazoline intermediate is then reacted with 3-ethoxyaniline in a suitable solvent (e.g., isopropanol or dimethylformamide) with a base (e.g., diisopropylethylamine) to yield the final product, **Photoregulin 3**. The reaction is typically heated to drive it to completion.
- **Final Work-up:** After completion, the reaction mixture is cooled and the product is isolated by precipitation, filtration, and washing.

Purification Protocol

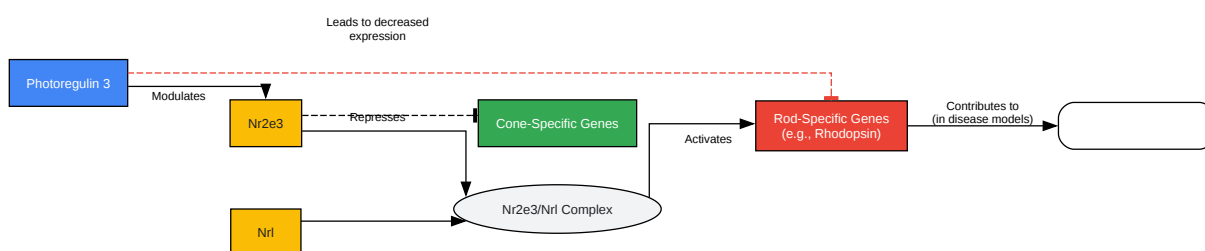
The crude **Photoregulin 3** can be purified using standard laboratory techniques.

- **Column Chromatography:**
 - **Stationary Phase:** Silica gel (230-400 mesh).
 - **Mobile Phase:** A gradient of ethyl acetate in hexanes is a common starting point for the purification of compounds with similar polarity. The exact ratio should be determined by TLC analysis.

- Procedure: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected. Fractions containing the pure product (as determined by TLC) are combined.
- Recrystallization:
 - The fractions containing the pure compound are concentrated under reduced pressure.
 - The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the purified **Photoregulin 3** as a crystalline solid.
- Purity Assessment:
 - The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathway

Photoregulin 3 acts as a modulator of the transcription factor Nr2e3. In the retina, Nr2e3 plays a critical role in photoreceptor cell fate by repressing cone-specific genes and, in conjunction with other factors like Nrl, activating rod-specific genes. By modulating Nr2e3 activity, PR3 leads to a downregulation of rod-specific genes, including Rhodopsin. This reduction in the expression of potentially toxic gene products in diseased photoreceptors is thought to be the mechanism behind its protective effects in models of retinitis pigmentosa.[2][4]

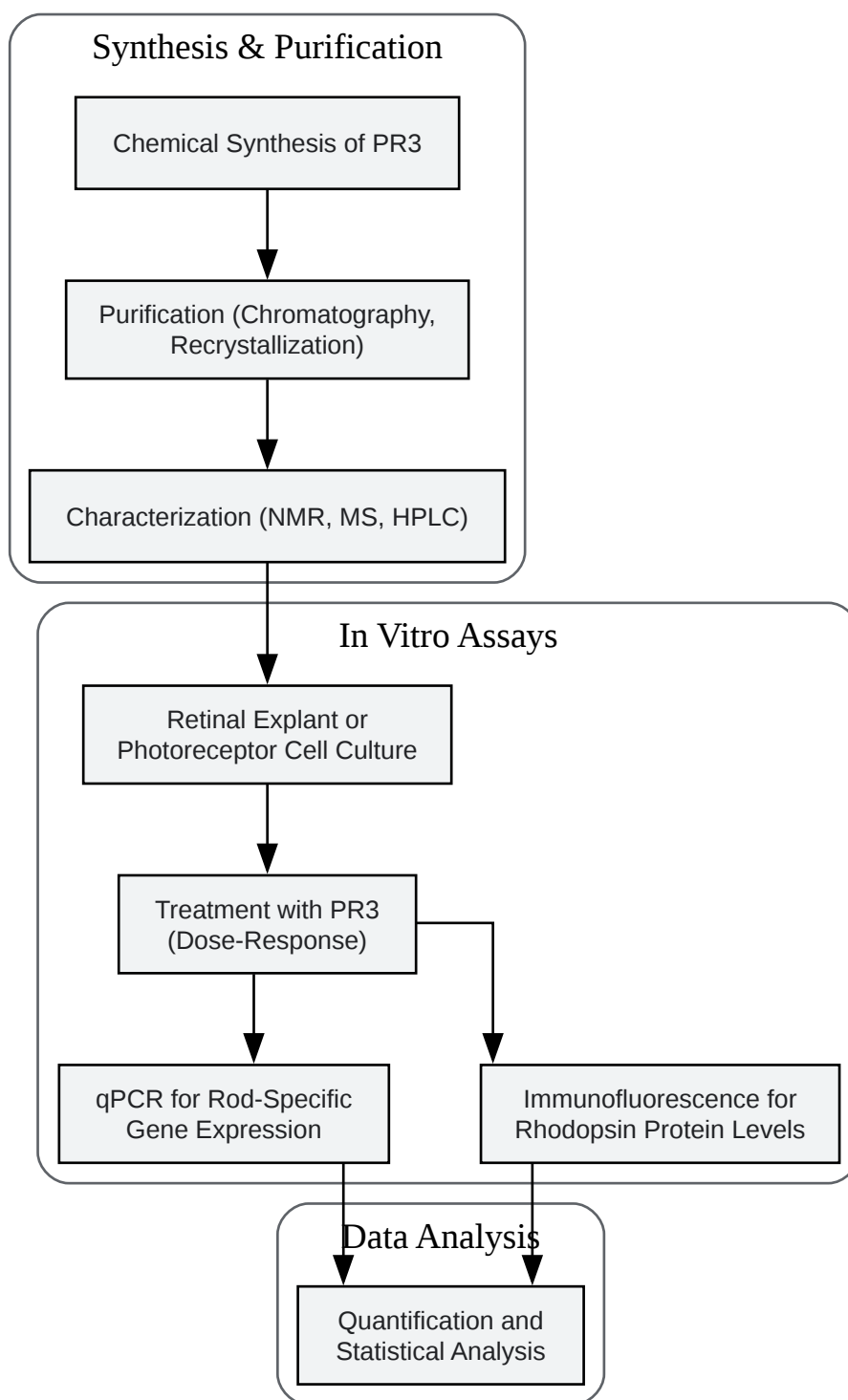


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Caption: Proposed signaling pathway of **Photoregulin 3** in photoreceptor cells.

Experimental Workflow: In Vitro Testing of Photoregulin 3

The following workflow outlines a general procedure for assessing the biological activity of synthesized **Photoregulin 3** in a laboratory setting.



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Caption: Experimental workflow for the synthesis and in vitro validation of **Photoregulin 3**.

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